molecular formula C15H15ClN4O B6453501 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2549025-20-7

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B6453501
CAS No.: 2549025-20-7
M. Wt: 302.76 g/mol
InChI Key: JGCVWRPUESIVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (CAS 2548981-48-0) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a benzoxazole core, a privileged structure in pharmacology, which is substituted at the 6-position with a chlorine atom and at the 2-position with a functionalized azetidine ring. The unique azetidine-pyrazolylmethyl linkage may enhance binding specificity and metabolic stability compared to other heterocyclic systems, making it a valuable scaffold for developing novel bioactive molecules . Research into benzoxazole derivatives, including this compound, indicates promising broad-spectrum pharmacological properties. Studies suggest potential applications in developing new antimicrobial agents, as some derivatives have shown minimum inhibitory concentrations (MIC) below 50 μg/mL against various bacterial pathogens . Furthermore, this compound has been evaluated for anticancer potential. In vitro studies on similar structures have demonstrated the ability to inhibit the growth of cancer cell lines, such as breast and lung cancer models, by inducing apoptosis, potentially through modulation of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival . The compound also serves as a key intermediate in sophisticated organic synthesis. Its structure allows for various chemical modifications, including functionalization of the chloro group with different nucleophiles and participation in palladium-catalyzed cross-coupling reactions to create more complex structures for SAR studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-4-12(16)2-3-14(13)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCVWRPUESIVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 2

Direct bromination of 5-chloro-1,3-benzoxazole is achieved using N-bromosuccinimide (NBS) under radical conditions.

Reaction Conditions:

  • Solvent: Carbon tetrachloride (CCl₄)

  • Initiation: Azobisisobutyronitrile (AIBN)

  • Temperature: 80°C

Outcome:

  • Product: 5-Chloro-2-bromo-1,3-benzoxazole

  • Yield: 75–80%.

Triflation for Palladium-Catalyzed Coupling

Alternatively, the hydroxyl group at position 2 (if present) is converted to a triflate using triflic anhydride .

Reaction Conditions:

  • Solvent: DCM

  • Base: Pyridine

  • Temperature: -20°C

Outcome:

  • Product: 5-Chloro-2-triflyloxy-1,3-benzoxazole

  • Yield: 90–95%.

Synthesis of 3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine

The azetidine derivative is synthesized via alkylation of 4-methyl-1H-pyrazole with a bifunctional azetidine precursor.

Preparation of 3-(Chloromethyl)azetidine

3-Hydroxymethylazetidine is treated with thionyl chloride (SOCl₂) to yield the chlorinated derivative.

Reaction Conditions:

  • Solvent: Benzene

  • Temperature: 0°C to room temperature

  • Reagent Excess: 1.5 equivalents SOCl₂

Outcome:

  • Product: 3-(Chloromethyl)azetidine hydrochloride

  • Yield: 88–93%.

Alkylation with 4-Methyl-1H-pyrazole

The chloromethyl azetidine reacts with the sodium salt of 4-methyl-1H-pyrazole in a nucleophilic substitution.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: Sodium hydride (NaH)

  • Temperature: 60°C

Outcome:

  • Product: 3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine

  • Yield: 70–78%.

Coupling of Benzoxazole and Azetidine Moieties

The final step involves forming the C–N bond between the benzoxazole and azetidine. Two methods are prominent:

Buchwald-Hartwig Amination

This palladium-catalyzed coupling is ideal for aryl halides and secondary amines.

Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C

Outcome:

  • Product: 5-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

  • Yield: 65–72%.

Nucleophilic Aromatic Substitution (SNAr)

The brominated benzoxazole undergoes displacement with the azetidine amine under basic conditions.

Reaction Conditions:

  • Solvent: DMF

  • Base: Potassium tert-butoxide (t-BuOK)

  • Temperature: 100°C

Outcome:

  • Yield: 60–68%.

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyrazole-H), 7.89 (d, J=8.4 Hz, 1H, benzoxazole-H), 7.45 (d, J=8.4 Hz, 1H, benzoxazole-H), 4.42 (m, 2H, azetidine-CH₂), 3.97 (m, 1H, azetidine-NCH), 2.50 (s, 3H, CH₃).

  • HRMS (ESI+): m/z 347.0921 [M+H]⁺ (calculated for C₁₆H₁₆ClN₄O: 347.0918).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Advantages
Buchwald-Hartwig65–72%12–24 hHigh regioselectivity, mild conditions
Nucleophilic Substitution60–68%8–12 hNo transition metals required

Challenges and Optimization

  • Azetidine Stability: The strained azetidine ring may undergo ring-opening under acidic or high-temperature conditions. Using aprotic solvents and lower temperatures mitigates this.

  • Purification: Silica gel chromatography with n-hexane/ethyl acetate (3:1) effectively separates the target compound from byproducts .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized benzoxazole compounds .

Scientific Research Applications

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation .

Comparison with Similar Compounds

Structural Comparisons

The compound shares key structural motifs with several pharmacologically active heterocycles:

Compound Name Core Structure Key Substituents Reference
5-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (Target Compound) Benzoxazole 5-Cl, 2-azetidine with 4-methylpyrazole -
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyrazolyl]thiazole Thiazole Chlorophenyl, fluorophenyl, triazolyl-pyrazole
2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole 4-Methoxyphenyl, phenylpyrazole
3-((4-(6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrazolyl)methyl)-5-methylisoxazole Imidazopyridine Chloro, dimethylpyrazole, isoxazole

Key Observations :

  • The target compound’s azetidine-pyrazole side chain differentiates it from thiazole or benzothiazole-based analogs (e.g., ), which may influence conformational flexibility and receptor interactions.

Pharmacological Activity Comparisons

  • Antimicrobial Activity : The thiazole derivative in (containing chloro- and fluorophenyl groups) exhibits antimicrobial properties, suggesting that the chlorine and aromatic substituents in the target compound may similarly enhance activity against pathogens.
  • Antitumor Potential: Benzothiazoles with pyrazoline moieties (e.g., ) demonstrate antitumor activity, implying that the pyrazole-azetidine unit in the target could synergize with the benzoxazole core for cytotoxicity.
  • Metabolic Stability: The imidazopyridine compound incorporates methylisoxazole and pyrazole groups, which are known to improve metabolic stability. The target’s 4-methylpyrazole may confer analogous advantages.

Biological Activity

5-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure

The compound features a benzoxazole moiety, which is known for its diverse biological properties. The presence of the azetidine and pyrazole groups further enhances its pharmacological potential.

Biological Activity Overview

Recent studies have indicated that benzoxazole derivatives exhibit a broad range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole.

Antimicrobial Activity

Research has shown that compounds related to benzoxazole can possess selective antibacterial properties. For instance, derivatives have been tested against various bacterial strains:

Compound Target Bacteria Activity MIC (µg/mL)
Compound ABacillus subtilisActive50
Compound BEscherichia coliInactive>100

While specific data for 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is limited, related compounds have demonstrated selective activity against Gram-positive bacteria and some antifungal properties against pathogens like Candida albicans .

Anticancer Activity

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. A significant finding is that many derivatives exhibit lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents.

Case Studies

  • Study on Benzoxazole Derivatives : A group of benzoxazole derivatives was screened against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Some compounds showed promising results with IC50 values indicating significant cytotoxicity against cancer cells while sparing normal cells .
  • Structure–Activity Relationship : Research has established a structure–activity relationship for benzoxazole compounds, indicating that modifications to the benzoxazole structure can enhance anticancer activity. For example, the introduction of electron-donating groups has been associated with increased potency .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA synthesis : Certain benzoxazole derivatives interfere with DNA replication in cancer cells.
  • Induction of apoptosis : Compounds have been shown to trigger programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:

  • Azetidine functionalization : Reacting azetidine derivatives with 4-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) to install the pyrazole-methyl-azetidine moiety .
  • Benzoxazole coupling : Using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution to attach the azetidine-pyrazole group to the 5-chloro-benzoxazole core. Solvent choice (e.g., DMSO or acetonitrile) and temperature (80–120°C) significantly impact yields .
  • Purity control : Monitor intermediates via TLC/HPLC and purify via column chromatography or recrystallization .

Q. How can the compound’s structure and purity be rigorously characterized?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., pyrazole CH₂ signals at δ 3.8–4.2 ppm, benzoxazole aromatic protons at δ 7.2–8.1 ppm) . IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 357.1) .
  • X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve enantiomeric ambiguity or twinning issues?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron data (d-spacing < 1.0 Å) to improve signal-to-noise ratios .
  • Refinement : Apply SHELXL’s twin refinement for centrosymmetric/non-centrosymmetric ambiguities. Use Flack’s x parameter to assess chirality-polarity in near-symmetric structures .
  • Validation : Check for pseudosymmetry using PLATON’s ADDSYM and validate with Rint < 0.05 .

Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-methylpyrazole with morpholine or triazole groups) and compare bioactivity .
  • Biological assays : Test enzyme inhibition (e.g., AST/ALT modulation in serum via UV-Vis assays) or receptor binding (e.g., fluorescence polarization for TLR7-9 antagonism) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Q. How can contradictory biological activity data between in vitro and in vivo studies be reconciled?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability bottlenecks .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and assess toxicity .
  • Dose-response refinement : Adjust dosing regimens based on allometric scaling from rodent models .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to analyze binding stability and residue interactions over 100-ns trajectories .
  • Free energy calculations : Apply MM-PBSA or FEP+ to estimate binding affinities and guide SAR .
  • ADMET prediction : Use QikProp or SwissADME to forecast permeability (e.g., Caco-2 Papp) and CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.